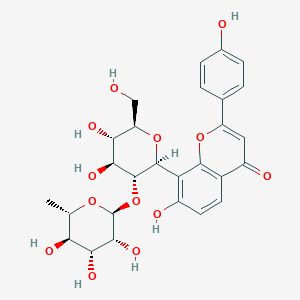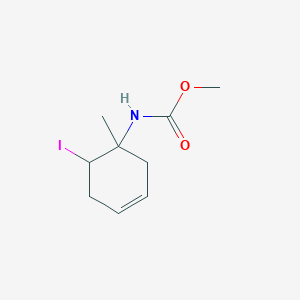![molecular formula C18H13N B14170790 Benzo[c]phenanthren-4-amine CAS No. 4176-48-1](/img/structure/B14170790.png)
Benzo[c]phenanthren-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthren-4-amine is a polycyclic aromatic amine derived from benzo[c]phenanthrene. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications. The compound consists of a benzo[c]phenanthrene backbone with an amine group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-4-amine typically involves the functionalization of benzo[c]phenanthrene. One common method is the amination of benzo[c]phenanthrene derivatives. For example, the amination reaction of 12-methylbenzo[c]phenanthren-2-ol with diazodicarboxamide under organocatalyzed conditions has been reported . This reaction involves the use of specific catalysts and reaction conditions to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]phenanthren-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzo[c]phenanthren-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of benzo[c]phenanthren-4-amine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to mutations and potentially carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzo[c]phenanthren-4-amine can be compared with other similar polycyclic aromatic amines, such as:
Benzo[a]pyrene: Known for its strong carcinogenic properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with less biological activity.
Benzo[e]pyrene: Another polycyclic aromatic hydrocarbon with known toxic effects.
The uniqueness of this compound lies in its specific structural configuration and the position of the amine group, which influence its chemical reactivity and biological interactions.
Properties
CAS No. |
4176-48-1 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[g]phenanthren-4-amine |
InChI |
InChI=1S/C18H13N/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11H,19H2 |
InChI Key |
LMQPVUDQAMCUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


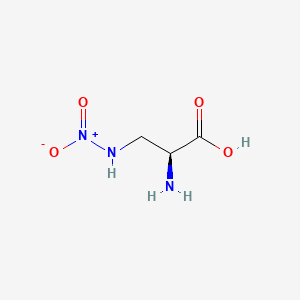




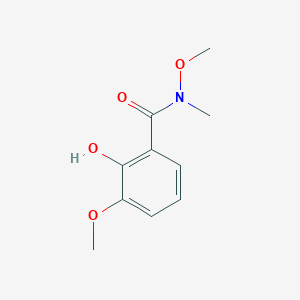
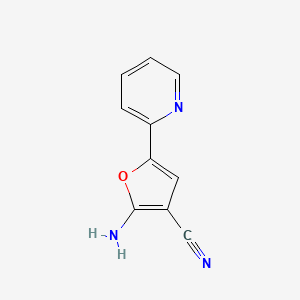
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
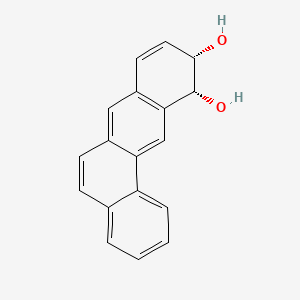
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
